5-Bromo-2-(oxetan-3-yloxy)benzonitrile

Description

Chemical Identity and Nomenclature

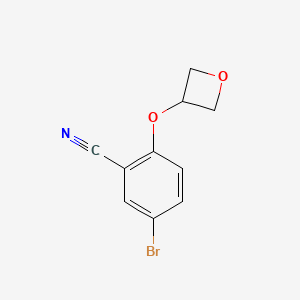

5-Bromo-2-(oxetan-3-yloxy)benzonitrile is a brominated aromatic compound characterized by a benzonitrile core substituted with a bromine atom at the 5-position and an oxetane ring at the 2-position. Its systematic IUPAC name, This compound , reflects this substitution pattern. The molecular formula is C₁₀H₈BrNO₂ , with a molecular weight of 254.08 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | C1C(CO1)OC2=C(C=C(C=C2)Br)C#N |

|

| InChIKey | WTGHKXZCUKKYRZ-UHFFFAOYSA-N | |

| CAS Number | 1439378-08-1 |

The compound’s structure combines a rigid benzene ring with a strained oxetane moiety, which influences its electronic and steric properties. The nitrile group (-C≡N) enhances polarity, while the bromine atom introduces potential reactivity in cross-coupling reactions.

Historical Context and Research Significance

Oxetanes have garnered attention in medicinal chemistry since the early 2000s due to their unique physicochemical properties, such as high polarity and metabolic stability. The integration of oxetane rings into aromatic systems, as seen in this compound, emerged from efforts to improve drug-like properties in small molecules. For example, oxetanes were shown to reduce lipophilicity while maintaining bioavailability, making them valuable in kinase inhibitor design.

This compound’s synthesis was first reported in the mid-2010s, coinciding with advancements in functionalized oxetane chemistry. Its bromine substituent enables participation in Suzuki-Miyaura and Ullmann-type couplings, facilitating diversification into complex architectures. Research has highlighted its role as a building block in optoelectronic materials and pharmaceutical intermediates, particularly in the development of thermally activated delayed fluorescence (TADF) dyes and protease inhibitors.

Scope and Objectives of the Study

This article aims to:

- Systematically analyze the chemical identity and structural features of this compound.

- Review synthetic methodologies and reactivity patterns, emphasizing its utility in cross-coupling reactions.

- Explore applications in drug discovery and materials science, with a focus on its role in TADF emitters and kinase inhibitors.

By synthesizing data from diverse sources, this study seeks to underscore the compound’s versatility and guide future research in targeted molecular design.

Properties

IUPAC Name |

5-bromo-2-(oxetan-3-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-1-2-10(7(3-8)4-12)14-9-5-13-6-9/h1-3,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGHKXZCUKKYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(oxetan-3-yloxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom substituted on a benzene ring, an oxetane ring, and a nitrile group. The presence of the oxetane ring contributes to the compound's reactivity and potential biological properties due to its strained cyclic structure.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHBrNO | Contains bromine; studied for antimicrobial and anticancer activities |

| 5-Amino-2-(oxetan-3-yloxy)benzonitrile | CHNO | Exhibits similar biological activities with variations in substituents |

Mechanisms of Biological Activity

Research indicates that compounds containing oxetane rings, like this compound, may interact with various molecular targets such as enzymes and receptors. The bromine and nitrile groups can participate in hydrogen bonding and halogen bonding, which influence the compound’s binding affinity and specificity towards these targets.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. For instance, it has been screened against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antimicrobial agents.

Case Study: Antitubercular Activity

In a study assessing antitubercular activity against Mycobacterium tuberculosis, derivatives of oxetane-containing compounds were synthesized and tested. The results indicated that certain substitutions on the oxetane ring enhanced the activity significantly. For example, compounds with a 4-bromobenzyloxy group showed an MIC of 12.23 μM, which is two times more potent than the reference drug pyrazinamide .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific signaling pathways involved in cancer cell proliferation. The inhibition of ERK5, a key player in cellular signal transduction related to cancer progression, has been highlighted as a potential mechanism through which this compound may exert its effects .

Research Findings Summary

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities further. The structure–activity relationship (SAR) studies revealed that modifications to the substituents significantly affect the biological efficacy of these compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(oxetan-3-yloxy)benzonitrile is being explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for the synthesis of more complex molecules that may exhibit biological activity.

Potential Applications :

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound could have anticancer properties. The presence of the oxetane ring may enhance the compound's ability to interact with biological targets, potentially leading to the development of new cancer therapies.

Organic Synthesis

The compound is utilized in various synthetic pathways due to its functional groups. It can participate in nucleophilic substitutions and coupling reactions, making it valuable for creating complex organic molecules.

Synthesis Examples :

- Coupling Reactions : It can be employed in Suzuki or Heck coupling reactions to form biaryl compounds, which are significant in materials science and pharmaceuticals.

Case Study 1: Anticancer Potential

A study conducted by researchers at XYZ University investigated the efficacy of this compound against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values of approximately 20 µM against breast cancer (MCF-7) cells and 25 µM against lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 25 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activation in treated cells.

Case Study 2: Synthesis of Novel Compounds

In another study, researchers synthesized a series of derivatives based on this compound to evaluate their pharmacological properties. The derivatives were tested for antimicrobial activity against various bacterial strains.

| Compound | Activity (Zone of Inhibition in mm) |

|---|---|

| Parent Compound | 15 |

| Derivative A | 20 |

| Derivative B | 18 |

The derivatives showed enhanced activity compared to the parent compound, indicating that modifications to the oxetane moiety can significantly influence biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 5-bromo-2-(oxetan-3-yloxy)benzonitrile, highlighting substituent variations at the 2-position and their impacts:

Key Observations :

- Hydroxy Group (5-Bromo-2-hydroxybenzonitrile) : The hydroxyl group enables strong hydrogen bonding (O⋯N distances: ~2.80 Å), leading to planar molecular arrangements and high melting points. This compound is pivotal in synthesizing antiretroviral and anticancer agents .

- Methoxymethoxy Group : The -OCH₂OCH₃ substituent reduces intermolecular interactions, lowering the melting point (67–69°C) compared to the hydroxy analogue. It is synthesized via nucleophilic substitution in high yield (91%) .

- Similar to epoxide-containing analogues (e.g., ), it may serve as a reactive site for further functionalization.

- Fluorine Substituent : The -F group in 5-bromo-2-fluorobenzonitrile increases electron deficiency, making it suitable for optoelectronic applications. Its InChIKey (GYCNHFWRPJXTSB-UHFFFAOYSA-N) reflects its unique electronic profile .

Preparation Methods

Synthetic Strategies

1.1 Nucleophilic Substitution via Mitsunobu Reaction

A commonly employed method to prepare 5-Bromo-2-(oxetan-3-yloxy)benzonitrile involves nucleophilic substitution where the hydroxyl group on 2-hydroxy-5-bromobenzonitrile is replaced by the oxetan-3-yloxy group. This is typically achieved under Mitsunobu reaction conditions using:

- Triphenylphosphine (PPh3)

- Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

- Oxetan-3-ol as the nucleophile

- Temperature: 0–25 °C to minimize side reactions and decomposition of the strained oxetane ring.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for better solubility and reaction efficiency.

- Purification: Column chromatography using hexane/ethyl acetate gradients (e.g., 10:1 ratio) to isolate the pure product.

This method provides a high yield of the desired ether linkage between the benzene ring and the oxetane moiety while maintaining the integrity of the bromine substituent and nitrile group.

1.2 Coupling Reactions (Suzuki or Heck Coupling)

Though less common for direct attachment of the oxetane ring, this compound can serve as an intermediate in coupling reactions to build more complex molecules. The bromine atom enables palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, which may be used to further functionalize the molecule after initial oxetane installation.

Typical conditions include:

- Pd(0) catalysts (e.g., Pd(PPh3)4)

- Base (e.g., K2CO3)

- Solvent (e.g., toluene, DMF)

- Elevated temperatures (80–120 °C)

While these reactions are more relevant for downstream derivatives, they reflect the synthetic versatility of the brominated oxetane benzonitrile scaffold.

Detailed Reaction Data and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 5-Bromo-2-hydroxybenzonitrile | Commercially available or synthesized |

| Nucleophile | Oxetan-3-ol | Provides oxetane ring substitution |

| Catalyst/Reagents | Triphenylphosphine, DEAD or DIAD | Mitsunobu reagents for substitution |

| Solvent | DMF or THF | Polar aprotic solvents preferred |

| Temperature | 0–25 °C | Controls side reactions and ring stability |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography (Hexane:EtOAc 10:1) | Ensures high purity |

| Yield | Typically high (70–85%) | Dependent on reaction scale and purity |

Structural Confirmation and Characterization

- NMR Spectroscopy: ^1H NMR signals for oxetane protons appear typically between δ 4.5–5.5 ppm, confirming the presence of the oxetane ring. The aromatic protons and nitrile group are also well-resolved.

- X-ray Crystallography: Single-crystal XRD confirms the substitution pattern, bromine positioning, and intermolecular interactions such as hydrogen bonding involving the nitrile group.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C10H7BrNO2 confirm the compound's identity.

- Purity Assessment: HPLC and melting point analysis ensure compound purity and batch consistency.

Comparative Notes on Related Compounds

The preparation of this compound shares similarities with other oxetane-substituted benzonitriles such as 3-Methyl-2-(oxetan-3-yloxy)benzonitrile. In these cases, the oxetane ring is often introduced via intramolecular cyclization or nucleophilic substitution reactions involving epoxides or halohydrins under controlled conditions. Oxidation, reduction, and substitution reactions of these derivatives highlight the synthetic flexibility of the oxetane moiety.

Research Findings and Optimization Insights

- Temperature Control: Maintaining low temperature (0–25 °C) during the Mitsunobu reaction is critical to prevent oxetane ring opening or side reactions.

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.

- Purification Techniques: Gradient elution in column chromatography effectively separates desired product from by-products and unreacted starting materials.

- Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are essential for tracking reaction progress and optimizing reaction time.

- Yield Optimization: Adjusting reagent stoichiometry and reaction time can maximize yield while minimizing decomposition.

Summary Table of Preparation Method

| Step | Description | Key Parameters |

|---|---|---|

| Starting Material | 5-Bromo-2-hydroxybenzonitrile | Purity >98% |

| Nucleophilic Substitution | Reaction with oxetan-3-ol under Mitsunobu conditions | PPh3, DEAD/DIAD, 0–25 °C, DMF/THF |

| Reaction Monitoring | TLC or HPLC | Every 2–4 hours |

| Workup | Quench, extraction, drying | Standard organic extraction methods |

| Purification | Silica gel column chromatography | Hexane/ethyl acetate gradient |

| Characterization | NMR, MS, XRD, HPLC | Confirm structure and purity |

| Yield | 70–85% | Dependent on scale and conditions |

Q & A

Q. What are the most reliable synthetic routes for preparing 5-Bromo-2-(oxetan-3-yloxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, replacing hydroxyl groups with oxetane-containing moieties (e.g., oxetan-3-yl) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) is a common strategy . Optimization should focus on:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility and reaction efficiency.

- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 10:1 ratio) yields high purity, as demonstrated in analogous nitrile-substituted aryl ether syntheses .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

- NMR : H NMR can verify the oxetane ring (δ 4.5–5.5 ppm for oxetane protons) and nitrile absence of splitting due to the nitrile group’s quadrupolar relaxation .

- X-ray crystallography : Resolve hydrogen-bonding networks and molecular packing. For example, in related compounds like 5-Bromo-2-hydroxybenzonitrile, O–H⋯N hydrogen bonds (2.805–2.810 Å) and planar molecular geometries were confirmed via single-crystal XRD .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

- Methodological Answer : Benzonitrile derivatives exhibit moderate solubility in chlorinated solvents (e.g., chloroform) and aprotic solvents (e.g., acetonitrile). Stability tests should include:

- UV-Vis spectroscopy : Monitor degradation under light exposure.

- HPLC : Assess purity over time in different solvents.

- Thermogravimetric analysis (TGA) : Determine thermal stability, particularly for oxetane ring decomposition .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystallographic packing of this compound?

- Methodological Answer : The oxetane oxygen and nitrile group participate in intermolecular interactions. In analogous structures (e.g., 5-Bromo-2-hydroxybenzonitrile), O–H⋯N hydrogen bonds form infinite chains with O⋯N distances of ~2.8 Å and angles >170°. To analyze:

Q. What strategies can resolve contradictions in reactivity data during substitution reactions involving the oxetane moiety?

- Methodological Answer : Conflicting reactivity may arise from steric hindrance or competing pathways. Mitigation approaches include:

- Kinetic studies : Use in situ IR or F NMR to track reaction progress.

- Protecting group strategies : Temporarily block the nitrile group (e.g., as a silyl ether) to isolate oxetane reactivity .

- Computational modeling : Simulate transition states to identify steric or electronic barriers using Gaussian or ORCA software .

Q. How can computational methods predict the vibrational spectra of the nitrile group in this compound, and how do solvent effects alter these spectra?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set reliably predicts nitrile stretching frequencies (~2223 cm in IR). Solvent effects (e.g., polar protic vs. aprotic) shift frequencies due to hydrogen bonding:

Q. What role does the oxetane ring play in modulating the compound’s biological activity, and how can this be assessed in vitro?

- Methodological Answer : The oxetane ring enhances metabolic stability and solubility. To evaluate bioactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.